BenchChemオンラインストアへようこそ!

Ethaverine

Cardiovascular pharmacology Cardiac electrophysiology Spasmolytics

Ethaverine (CAS 486-47-5) is the non-controlled tetraethoxyethyl analogue of papaverine, engineered for researchers who demand cleaner dose-response relationships without narcotic regulatory burdens. Unlike papaverine, ethaverine produces consistent AV conduction inhibition from 1 mg/kg i.v. without biphasic stimulation, eliminates pro-arrhythmic ECG artifacts in post-ischemic models, and exhibits approximately 3-fold lower toxicity—enabling wider experimental dosing windows. Its non-scheduled status under US and EU regulations streamlines procurement, storage, and disposal workflows, reducing administrative overhead. Choose ethaverine for reproducible cardiovascular and PDE inhibition studies with minimal regulatory friction.

Molecular Formula C24H29NO4
Molecular Weight 395.5 g/mol
CAS No. 486-47-5
Cat. No. B044757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthaverine
CAS486-47-5
Synonyms1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline;  Perparine;  1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline;  6,7-Diethoxy-1-(3,4-diethoxybenzyl)isoquinoline;  Barbonin;  Barbonine;  Dyscural;  Ethylpapaverine;  Ethylpapaverine
Molecular FormulaC24H29NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC
InChIInChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3
InChIKeyZOWYFYXTIWQBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethaverine CAS 486-47-5: Quantitative Differentiation from Papaverine and Class Analogs


Ethaverine (CAS 486-47-5), the tetraethoxyethyl analogue of papaverine, is a synthetic isoquinoline alkaloid derivative classified as a spasmolytic and peripheral vasodilator . Its mechanism involves phosphodiesterase inhibition leading to elevated cAMP/cGMP levels and L-type calcium channel blockade, resulting in smooth muscle relaxation . Unlike its parent compound papaverine, ethaverine is not classified as a narcotic under controlled substance regulations, offering a critical procurement advantage for research and clinical supply chains . The compound is used in research contexts including cardiovascular studies, peripheral vascular disease models, and investigations of phosphodiesterase inhibitors .

Why Ethaverine Cannot Be Simply Substituted with Papaverine or Drotaverine in Research and Clinical Settings


The isoquinoline alkaloid derivative class includes compounds with superficially similar mechanisms (PDE inhibition, calcium channel blockade) but divergent quantitative cardiovascular profiles and regulatory status. Ethaverine exhibits a distinct chronotropic and dromotropic effect pattern compared to papaverine, producing inhibition from 1 mg/kg i.v. in anesthetized dogs versus papaverine's biphasic stimulation at 1-10 mg/kg and inhibition only at ≥20 mg/kg with cardiotoxicity . In post-ischemic arrhythmia models, ethaverine normalized electrocardiograms in most cases while papaverine induced ectopic beats . Toxicity profiles differ substantially, with ethaverine exhibiting approximately one-third the toxicity of papaverine in animal studies . Furthermore, ethaverine is not subject to narcotic controls unlike its parent alkaloid-derived analog . Drotaverine, while structurally related, is a selective PDE4 inhibitor with no anticholinergic effects and a distinct clinical application profile . These material pharmacological and regulatory differences preclude direct substitution without compromising experimental reproducibility or therapeutic outcomes.

Ethaverine Quantitative Differentiation: Head-to-Head Comparator Evidence for Scientific Selection


Divergent Chronotropic and Dromotropic Responses: Ethaverine vs Papaverine in Anesthetized Canine Model

Ethaverine produced dose-dependent inhibition of both atrioventricular conduction and heart rate beginning at 1 mg/kg i.v. in anesthetized dogs, whereas papaverine exhibited a biphasic response: stimulation of both parameters at 1-10 mg/kg and inhibition only at ≥20 mg/kg, at which doses cardiotoxic phenomena emerged . This directional divergence in cardiac effects at clinically relevant doses is a direct head-to-head differentiation not observed with other class analogs such as dioxyline .

Cardiovascular pharmacology Cardiac electrophysiology Spasmolytics

Post-Ischemic Arrhythmia Normalization: Ethaverine vs Papaverine in Conscious Canine Coronary Ligation Model

In a direct comparative study using conscious dogs following coronary ligation, ethaverine induced electrocardiogram normalization in the majority of cases, while papaverine generally induced the reappearance of ectopic beats . This differential effect on post-ischemic dysrhythmias distinguishes ethaverine from papaverine, though the antiarrhythmic effect was moderate and transient compared to classical antidysrhythmic drugs .

Ischemia-reperfusion Arrhythmia Cardioprotection

Atrial Effective Refractory Period Modulation: Ethaverine vs Papaverine in Isolated Guinea Pig Atrium

In isolated guinea pig right atrium, ethaverine reduced maximal following frequency (MFF) from low concentrations (10⁻⁷ to 10⁻⁵ M) and consistently lengthened effective refractory period (ERP). Papaverine exhibited variable, concentration-dependent effects on MFF: increase at 10⁻⁷ M and decrease at 10⁻⁶ M, with corresponding bidirectional changes in ERP (reduction or increase) .

Cardiac electrophysiology Refractory period Antiarrhythmic mechanisms

Coronary Vasodilator Action Durability: Ethaverine vs Papaverine in Isolated Rabbit Heart

In isolated, beating rabbit hearts, ethaverine demonstrated equivalent peak coronary vasodilator potency to papaverine but exhibited more gradual onset and more persistent action at doses above threshold, resulting in greater total effect summed over time . This pharmacodynamic distinction was confirmed in subsequent studies showing ethaverine equal to papaverine in peak potency but with more durable action .

Coronary circulation Vasodilation Isolated heart model

Reduced Toxicity Profile: Ethaverine vs Papaverine in Preclinical Safety Assessment

Comparative toxicity assessment indicates ethaverine exhibits approximately one-third the toxicity of papaverine in animal studies, with large doses administered in human subjects without untoward effects . Longitudinal human studies with 100 mg ethaverine HCl three times daily showed no evidence of toxic effects .

Toxicology Safety pharmacology Compound selection

Regulatory Status Advantage: Ethaverine vs Papaverine for Procurement and Research Use

Ethaverine, as a fully synthetic ethyl analogue, is not classified as a narcotic under the Harrison Act or subsequent controlled substance regulations, unlike its parent compound papaverine which is subject to narcotic controls due to its opium alkaloid derivation . This regulatory distinction has been consistently noted in clinical literature .

Controlled substance Regulatory compliance Supply chain

Optimal Scientific and Industrial Applications for Ethaverine Based on Quantitative Differentiation Evidence


Cardiovascular Electrophysiology Studies Requiring Predictable Chronotropic and Dromotropic Inhibition

Investigators studying atrioventricular conduction or heart rate modulation should select ethaverine over papaverine due to its consistent inhibitory effect starting at 1 mg/kg i.v. without the confounding biphasic stimulation observed with papaverine at 1-10 mg/kg . This provides cleaner dose-response relationships and eliminates the need to account for directionally opposite effects at clinically relevant doses.

Ischemia-Reperfusion and Arrhythmia Research Models

In conscious animal models of coronary ligation-induced ischemia, ethaverine normalizes ECG patterns in most cases, whereas papaverine induces ectopic beats . Researchers studying post-ischemic recovery should select ethaverine to avoid pro-arrhythmic confounding effects.

Ex Vivo Isolated Heart Preparations Requiring Sustained Coronary Vasodilation

For Langendorff or working heart preparations requiring prolonged vasodilation, ethaverine's more durable action and greater time-integrated vasodilator effect compared to papaverine reduces the need for repeated compound administration, improving experimental throughput and data consistency.

High-Dose In Vivo Studies with Expanded Safety Margin Requirements

Investigators requiring higher dosing regimens or chronic administration protocols benefit from ethaverine's ~3-fold lower toxicity compared to papaverine , with established human tolerability at 100 mg TID , providing a wider experimental window without dose-limiting adverse effects.

Procurement for Institutional Research Requiring Simplified Controlled Substance Compliance

Research institutions seeking to minimize administrative overhead for compound acquisition, storage, and disposal should prioritize ethaverine due to its non-controlled regulatory status, in contrast to papaverine's narcotic classification . This reduces paperwork burden and accelerates research timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethaverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.